Scaffold-Dependent Target Class Divergence: Kinase vs. PEX14-PEX5 PPI Inhibition
The pyrazolo[4,3-c]pyridine scaffold exhibits bifurcated pharmacological activity depending on substitution pattern. In a systematic SAR study of 76 pyrazolo[4,3-c]pyridine derivatives, compounds optimized for kinase inhibition (e.g., CDK1/2 inhibitors with IC50 values as low as 0.8-3 nM) bear substitution patterns distinct from those required for PEX14-PEX5 PPI inhibition (IC50 range: 0.3 to >100 µM) [1]. The N1-isopropyl substitution of the target compound is characteristic of certain kinase inhibitor scaffolds [2], while the 6-amino group provides a handle for further derivatization. However, no direct quantitative binding or functional assay data exist in the public domain for 1-isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine itself; the activity of this specific substitution pattern remains uncharacterized.
| Evidence Dimension | Biological activity profile divergence within scaffold family |
|---|---|
| Target Compound Data | Not characterized in peer-reviewed literature; activity unknown |
| Comparator Or Baseline | Optimized pyrazolo[4,3-c]pyridine kinase inhibitors (CDK1 IC50 = 0.8 nM); PEX14-PEX5 PPI inhibitors (IC50 = 0.3 µM to >100 µM) |
| Quantified Difference | Scaffold can be engineered for ≥1000-fold target class selectivity depending on substitution pattern [1] |
| Conditions | Enzymatic kinase assays; fluorescence polarization PEX14-PEX5 PPI assays |
Why This Matters
This divergence establishes that scaffold identity alone does not predict biological function; substitution pattern determines target engagement and must be validated for each analog.
- [1] Dawidowski M, Kalel VC, Napolitano V, et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 2020, 63(2): 847-879. View Source
- [2] CELLZOME LIMITED. Pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors. European Patent EP2760863A1, 2014. View Source
